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Compound Focus: Ravoxertinib

CAS No.: 1453848-26-4

Cat. No.: S548769

The table below summarizes the core characteristics and selective activity of Ravexertinib.

Property Details

Other Name GDC-0994 [1]

Primary Target ERK1/2 (MAPK1/3) [2]

Biochemical Potency ERK1: 1.1 nM; ERK2: 0.3 nM [2]

(ICs0)

Key Off-Target pP90RSK (ICso0: 12 nM) [2]

Selectivity Note Highly selective for ERK1/2; much less active against JNK or p38 MAPK

[2]

Comparative Performance Against Other ERK
Inhibitors

Research that compared several ERK inhibitors revealed important differences in their behavior, which are
crucial for selecting the right tool for an experiment. The table below synthesizes findings from a study that

used ERK1/2 and downstream kinase ELK1 reporter cell lines from lung, colon, and blood cancers [3].
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Inhibitor

Key Findings from Cellular Models

Ravoxertinib (GDC-
0994)

SCH772984

VX-11e

Ulixertinib (BVD-523)

LY3214996

PD0325901 (MEK
Inhibitor)

Showed expected toxicity related to ERK inhibition [3].

Induced excessive toxicity not directly related to ERK1/2 inhibition in specific

cell lines [3].

Induced excessive toxicity not directly related to ERK1/2 inhibition in specific
cell lines [3].

Prone to ERK1/2 reactivation over time [3].

Prone to ERK1/2 reactivation over time [3].

Prone to ERK1/2 reactivation over time; cells resistant to it remained
sensitive to Ulixertinib [3].

Key Experimental Protocols from Literature

To help you evaluate or replicate the key findings, here are summaries of the experimental methodologies

used in the cited studies.

¢ Cell Viability and ERK Inhibition Correlation Assay: This study used ERK1/2 and downstream
kinase ELK1 reporter cell lines (e.g., H1299 lung cancer, HCT-116 colon cancer) to examine the
relationship between ERK inhibition and drug-induced toxicity for several inhibitors, including

Ravoxertinib. They compared cell viability and ERK inhibition to determine ERK dependencies and
identify compounds that caused off-target toxicity [3].
¢ In Vitro Anti-Tumor Effect Assays: The anti-tumor activity and selectivity of Ravoxertinib were
demonstrated through a series of standard assays:
o Cell Viability Assay: Cells were seeded in 96-well plates and treated daily with GDC-0994 for
5 days. Cell viability was evaluated using a Cell Counting Kit-8 (CCK-8) assay, measuring
absorbance at 450 nm [1].
o Monolayer Colony Formation Assay: Cells were seeded at low density on 6-well plates and
treated daily with GDC-0994. After 8-15 days, colonies were fixed, stained with crystal violet,
and photographed [1].

o Cell Cycle Analysis: Cells treated with GDC-0994 were analyzed using a commercial cell
cycle and apoptosis detection kit, with distributions determined by flow cytometry [1].
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o Western Blotting: Cell lysates were prepared, and proteins were separated by SDS-PAGE,
transferred to PVDF membranes, and probed with specific primary and HRP-conjugated
secondary antibodies. Signhals were detected using a Western ECL Substrate [1] [4].

Signaling Pathway Context

The following diagram illustrates the position of Ravexertinib within the MAPK signaling cascade, which

explains its utility in overcoming resistance to upstream inhibitors.
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Interpretation and Research Considerations

e Mechanism and Selectivity: As the diagram shows, Ravoxertinib directly targets the core kinases
ERK1/2 at the end of the MAPK pathway. This direct action makes it a promising strategy to
overcome resistance caused by reactivation of the pathway upstream, for instance, after treatment

with BRAF or MEK inhibitors [1] [2].
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e Genetic Context is Crucial: Its anti-tumor effect is highly dependent on the genetic background of
the cancer cells. Studies show it sharply inhibits cell proliferation and induces cell cycle arrest
in BRAF mutant cells but has little effect on most RAS mutant or wild-type cell lines [1]. Your
experimental models should account for this.

e Data Gap on Broad Kinome Screening: The search results | obtained cite Ravoxertinib's high
selectivity over JNK or p38 MAPK and its known off-target effect on p9ORSK [2]. However, they do
not contain a comprehensive kinome-wide selectivity profile (e.g., against hundreds of kinases at a
single concentration, often presented in a "kinome tree"). This is a critical piece of information for a
full cross-reactivity assessment.

To obtain a complete kinome-wide cross-reactivity profile for Ravexertinib, I suggest you:

e Check Proceeding Publications: Look for the original primary research paper detailing the
discovery and preclinical characterization of Ravoxertinib (GDC-0994), as such papers often include
this data.

e Search Selectivity Databases: Investigate resources like the DiscoverX KinomeScan platform or
the SGC Kinase Inhibitor Database, which may contain published selectivity data for this
compound.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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